1-(difluoromethyl)-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by the presence of difluoromethyl and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The resulting intermediate is then subjected to further reactions to introduce the sulfonamide group and other substituents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative reagents, and improved reaction conditions. Large-scale production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties, such as increased stability or enhanced performance.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain, leading to disruption of cellular energy production .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of fungicides and has similar structural features.
Trifluoromethylated pyrazoles: These compounds share the trifluoromethyl group and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of difluoromethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H20F5N5O2S |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-[3-[3-(trifluoromethyl)pyrazol-1-yl]pentyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H20F5N5O2S/c1-4-11(24-8-6-12(23-24)15(18,19)20)5-7-21-28(26,27)13-9(2)22-25(10(13)3)14(16)17/h6,8,11,14,21H,4-5,7H2,1-3H3 |
InChI Key |
WAOJQCGLMDYVHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNS(=O)(=O)C1=C(N(N=C1C)C(F)F)C)N2C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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